![molecular formula C₁₀H₁₂FN₃O₆ B1148237 4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide CAS No. 356782-88-2](/img/structure/B1148237.png)

4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

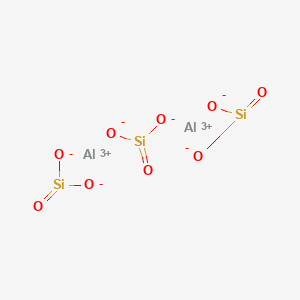

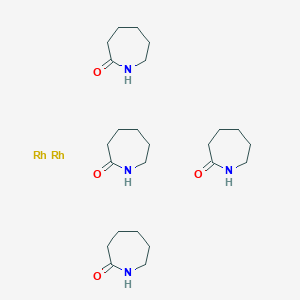

4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide, also known as 4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide, is a useful research compound. Its molecular formula is C₁₀H₁₂FN₃O₆ and its molecular weight is 289.22. The purity is usually 95%.

BenchChem offers high-quality 4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Agent

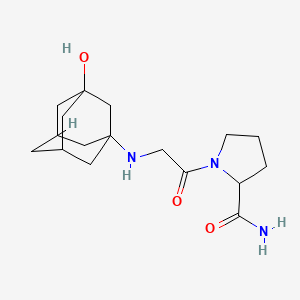

T-705 Ribofuranose is an antiviral agent that selectively and potently inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses . This mechanism of action underpins a broad spectrum of antiviral activities of T-705 Ribofuranose .

2. Treatment for Severe Fever with Thrombocytopenia Syndrome (SFTS) T-705 Ribofuranose has been used in treating severe fever with thrombocytopenia syndrome (SFTS), an emerging tick-borne virus with high fatality . The T-705-treated group showed shorter viral clearance, lower incidence of hemorrhagic signs, and faster recovery of laboratory abnormalities compared with the controls .

3. Broad Spectrum Inhibitor of Viral RNA Polymerase T-705 Ribofuranose is a broad-spectrum inhibitor of viral RNA polymerase . It is effective against a wide range of types and subtypes of influenza viruses, including strains resistant to existing anti-influenza drugs .

Treatment for Hemorrhagic Fever

T-705 Ribofuranose shows antiviral activities against other RNA viruses such as arenaviruses, bunyaviruses, and filoviruses, all of which are known to cause fatal hemorrhagic fever . This makes T-705 Ribofuranose a potentially promising drug for specifically untreatable RNA viral infections .

Inhibition of RNA Synthesis

T-705 Ribofuranose is recognized by Influenza A virus polymerase (IAVpol) both as a guanosine and as an adenosine analog . Single incorporation of T-705 Ribofuranose monophosphate (RMP) into RNA delays but does not block primer extension, and two consecutive events of incorporation of T-705 RMP completely block subsequent RNA synthesis .

Treatment for Influenza

T-705 Ribofuranose is effective against influenza, one of the most prevalent infections caused by the influenza virus . It is also effective against highly pathogenic avian influenza virus A(H5N1) in humans and avian influenza A(H7N9) in China .

Mecanismo De Acción

Target of Action

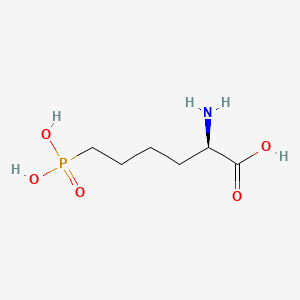

The primary target of T-705 Ribofuranose is the RNA-dependent RNA polymerase (RdRp) of RNA viruses . RdRp plays a crucial role in the replication of RNA viruses, making it an ideal target for antiviral drugs .

Mode of Action

T-705 Ribofuranose undergoes intracellular phosphoribosylation to become an active form, favipiravir-RTP (favipiravir ribofuranosyl-5’-triphosphate) . This active form is recognized as a substrate by RdRp and inhibits the RNA polymerase activity . The catalytic domain of RdRp is conserved among various types of RNA viruses, which explains the broad-spectrum antiviral activities of T-705 Ribofuranose .

Biochemical Pathways

T-705 Ribofuranose is recognized by the viral polymerase as both a guanosine and an adenosine analog .

Pharmacokinetics

It is known that the compound undergoes intracellular phosphoribosylation to become its active form . More research is needed to fully understand the ADME properties of T-705 Ribofuranose and their impact on its bioavailability.

Result of Action

The combination of ambiguous base-pairing with low discrimination of T-705 RTP provides a mechanistic basis for the in vitro mutagenic effect of T-705 towards influenza virus . The T-705-treated group showed shorter viral clearance, lower incidence of hemorrhagic signs, and faster recovery of laboratory abnormalities compared with the controls .

Action Environment

The action environment of T-705 Ribofuranose can influence its efficacy and stability.

Propiedades

IUPAC Name |

4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O6/c11-4-1-14(9(19)5(13-4)8(12)18)10-7(17)6(16)3(2-15)20-10/h1,3,6-7,10,15-17H,2H2,(H2,12,18)/t3-,6-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZVKGXWHGKNSF-KAFVXXCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1C2C(C(C(O2)CO)O)O)C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)